(2R,4R,Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-((2R,5R,Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxazolidine-4-carboxylic acid
Beschreibung
Systematic IUPAC Name Analysis and Stereochemical Descriptors
The compound’s IUPAC name encodes its complex stereochemistry and structural hierarchy:
Core bicyclic system : The bicyclo[3.2.0]heptane-oxazolidine fusion forms the backbone. The bicyclo[3.2.0]heptane moiety consists of a seven-membered ring with fused three- and two-membered rings, while the oxazolidine ring introduces a five-membered oxygen-nitrogen heterocycle.
Stereochemical descriptors :
- (2R,4R,Z) : Specifies configurations at carbons 2 and 4 (R) and the Z-geometry of the 5-(2-hydroxyethylidene) double bond.
- (2R,5R,Z) : Defines the stereochemistry at carbons 2 and 5 (R) and the Z-configuration of the 3-(2-hydroxyethylidene) group in the bicyclo[3.2.0]heptane fragment.
Functional groups :
| Structural Component | Location | Stereochemical Feature |
|---|---|---|
| Bicyclo[3.2.0]heptane | Central core | 4-oxa-1-azabicyclo[3.2.0]heptane |
| Oxazolidine ring | Peripheral attachment | 1,3-oxazolidine-4-carboxylic acid |
| Carboxymethyl group | C2 of oxazolidine | (2R)-configured |
| Z-hydroxyethylidene substituents | C5 (oxazolidine) and C3 (bicyclo) | E/Z isomerism |
Comparative Structural Relationship to Clavulanic Acid and Bicyclic β-Lactam Derivatives
This compound represents a dimeric derivative of clavulanic acid, a β-lactamase inhibitor with the structure Z-(2R,5R)-3-(β-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. Key distinctions include:
Dimerization :
Functional group modifications :
| Feature | Clavulanic Acid | Dimeric Compound |
|---|---|---|
| Molecular formula | C₈H₉NO₅ | C₁₆H₁₈N₂O₁₀ |
| Molecular weight | 198.16 g/mol | 398.32 g/mol |
| Bicyclo[3.2.0]heptane units | 1 | 2 |
| Oxazolidine ring | Absent | Present (bridges dimer) |
| Carboxylic acid groups | 1 (C2) | 2 (C4 and C2 carboxymethyl) |
- Reactivity and stability :
- The dimer’s stability is influenced by the oxazolidine ring, which may participate in intramolecular hydrogen bonding or tautomerization.
- Unlike clavulanic acid, which undergoes E/Z isomerization under photolytic conditions, the dimer’s Z-configured hydroxyethylidene groups are stabilized by steric and electronic factors.
Crystallographic and Spectroscopic Confirmation of Bicyclo[3.2.0]heptane-Oxazolidine Fusion
The structural elucidation of this compound relies on advanced analytical techniques:
X-ray crystallography :
- While direct crystallographic data for the dimer is limited, its bicyclo[3.2.0]heptane core was validated in clavulanic acid derivatives via X-ray analysis of p-nitrobenzyl and p-bromobenzyl esters.
- The oxazolidine ring’s geometry is inferred from analogous oxazolidine-based compounds, which exhibit planar five-membered rings with defined C-N and C-O bond lengths.
Nuclear magnetic resonance (NMR) spectroscopy :
- ¹H NMR : Resonances for the hydroxyethylidene groups (δ ≈ 4.5–5.5 ppm) and oxazolidine protons (δ ≈ 3.0–4.0 ppm) confirm Z-configuration and ring junction stereochemistry.
- ²H NMR : Deuterated solvents (e.g., D₂O) resolve exchangeable protons, aiding in identifying acidic hydrogens (e.g., carboxylic acid protons).
Mass spectrometry :
- High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₁₆H₁₈N₂O₁₀) via accurate mass measurements (e.g., m/z = 398.0960 [M+H]⁺).
Eigenschaften
IUPAC Name |
(2R,4R,5Z)-2-(carboxymethyl)-5-(2-hydroxyethylidene)-3-[(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl]-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O10/c19-3-1-7-13(17-9(21)5-10(17)27-7)15(24)18-11(6-12(22)23)28-8(2-4-20)14(18)16(25)26/h1-2,10-11,13-14,19-20H,3-6H2,(H,22,23)(H,25,26)/b7-1-,8-2-/t10-,11-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFKSRMFLRKPLO-BJBUEPEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)N3C(OC(=CCO)C3C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)N3[C@H](O/C(=C\CO)/[C@@H]3C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747360 | |
| Record name | (2R,4R,5Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-[(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl]-1,3-oxazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260617-10-4 | |
| Record name | (2R,4R,5Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-[(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl]-1,3-oxazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Oxazolidine Ring Formation
The oxazolidine moiety is synthesized via cyclization reactions involving serine derivatives. A patented method (CN111808040A) describes the synthesis of 2-oxo-oxazolidine-4-carboxylic acid through a two-step process:
Key Reaction Conditions:
| Step | Reagents | Temperature | Duration | Yield |
|---|---|---|---|---|
| 1 | Serine methyl ester, S,S'-dimethyl dithiocarbonate | 5–35°C | 2–4 hours | 89% |
| 2 | NaOH (1N), ethanol/water (4:1) | 60°C | 0.5 hours | 88% |
This method avoids toxic solvents like dioxane, opting for aqueous ethanol, which aligns with green chemistry principles.
Bicyclo[3.2.0]heptane Core Assembly
Functionalization and Coupling
Introduction of Hydroxyethylidene Groups
The Z-configured hydroxyethylidene substituents are introduced via Wittig-like reactions or aldol condensations . For example:
Acylation of the Oxazolidine Nitrogen
The 3-((2R,5R,Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl) group is attached through:
-
Activation of the bicycloheptane carboxylic acid as a mixed anhydride or acid chloride.
-
Coupling with the oxazolidine amine under basic conditions (pH 8–9) to form the acylated product.
Stereochemical Control
Chiral Starting Materials
The use of D- or L-serine methyl ester hydrochloride ensures enantiomeric purity in the oxazolidine ring (e.g., 88% yield for (S)-2-oxooxazolidine-4-carboxylic acid).
Asymmetric Catalysis
Palladium-catalyzed reactions or enzymatic resolutions may enforce the 2R,4R configurations, though specific protocols require further investigation.
Analytical Validation
Structural Confirmation via NMR
1H and 13C NMR data from synthesized intermediates (e.g., 2-oxooxazolidine-4-carboxylic acid) confirm regiochemistry and stereochemistry:
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| 2-oxooxazolidine-4-carboxylic acid | 4.30 (m, 1H), 4.19 (m, 2H) | 174.09, 158.87, 67.52, 55.85 |
These signals correlate with the oxazolidine ring protons and carbons.
Challenges and Optimization
Byproduct Formation
Dimerization or over-acylation may occur during coupling steps, necessitating:
Solvent Selection
Ethanol-water mixtures enhance solubility of polar intermediates while minimizing racemization.
Industrial Scalability
Analyse Chemischer Reaktionen
Types of Reactions: Clavulanic acid dimer impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the structure and properties of the impurity, affecting its behavior in pharmaceutical formulations.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more stable oxidized derivatives, while reduction can result in the formation of reduced forms of the impurity .
Wissenschaftliche Forschungsanwendungen
Biological Applications
-
Antibiotic Development :
- The compound's structural similarity to clavulanic acid suggests its potential as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. By inhibiting these enzymes, this compound could enhance the efficacy of existing antibiotics, particularly in combination therapies with amoxicillin (e.g., Augmentin) .
-
Pharmacological Studies :
- Preliminary studies indicate that the compound may interact with various biological targets. Biological assays are essential for determining its spectrum of activity, which can be influenced by dosage and specific biological contexts .
-
Drug Delivery Systems :
- The unique structural features of this compound may facilitate its use in controlled drug release systems due to its ability to form stable complexes with other pharmaceutical agents .
Synthesis Methodologies
The synthesis of (2R,4R,Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-((2R,5R,Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxazolidine-4-carboxylic acid can be approached through several methodologies:
-
Multi-step Synthesis :
- Utilizing various organic reactions such as condensation, cyclization, and functional group modifications to achieve high yields and purity.
-
Green Chemistry Approaches :
- Employing environmentally friendly reagents and solvents to minimize waste and enhance sustainability in the synthesis process.
Material Science Applications
Research indicates that compounds related to this compound could be utilized in developing new materials with specific properties such as biocompatibility and enhanced mechanical strength .
Case Studies
-
Clavulanic Acid Derivatives :
- Studies on clavulanic acid derivatives have shown promising results in overcoming antibiotic resistance in clinical settings, suggesting that similar compounds could follow suit .
-
Biological Assays :
- Various assays have been conducted to evaluate the pharmacodynamics and pharmacokinetics of related compounds, providing insights into their therapeutic potential .
Wirkmechanismus
The mechanism of action of clavulanic acid dimer impurity is not well-defined due to its nature as an impurity. it is known that clavulanic acid itself acts by inhibiting beta-lactamase enzymes, thereby preventing the degradation of beta-lactam antibiotics. The dimer impurity may interfere with this mechanism, potentially reducing the effectiveness of the antibiotic combination .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
(2R,3Z,5R)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (CA)
- Structural Features: A monocyclic β-lactamase inhibitor with a bicyclo[3.2.0]heptane core and a single (Z)-2-hydroxyethylidene group.
- Molecular Weight: 199.16 g/mol (C₈H₉NO₅) .
- Biological Activity : Inhibits β-lactamases, restoring the efficacy of β-lactam antibiotics.
- Synthesis : Biosynthesized via enzymatic pathways, as detailed in Scheme 2 of .
- Key Differences : The target compound incorporates CA as a substituent within a larger oxazolidine-carboxylic acid framework, likely enhancing steric hindrance against enzymatic degradation.
Ampicillin (4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivative)
- Structural Features: A penicillin-class β-lactam antibiotic with a thiazolidine ring fused to the β-lactam core and an aminophenylacetyl side chain.
- Molecular Weight : 349.41 g/mol (anhydrous) .
- Biological Activity : Targets bacterial cell wall synthesis.
- Synthesis : Produced via semi-synthetic modification of penicillin .
- Key Differences : Unlike the target compound, Ampicillin lacks β-lactamase inhibitory activity and contains sulfur in its bicyclic system (4-thia-1-azabicyclo), which may affect reactivity and solubility.
(Z)-5-(Azulen-1-Ylmethylene)-2-Thioxo-Thiazolidin-4-Ones
- Structural Features: Thiazolidinone derivatives with azulene substituents and a thioxo group.
- Electrochemical Properties: Exhibit redox activity due to the thioxo-thiazolidinone core, as studied via cyclic voltammetry .
- Biological Activity : Broad-spectrum antimicrobial and anticancer activities.
(4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid
- Structural Features : Furo-isoindole system with a carboxylic acid group and hydrogen-bonding motifs.
- Crystallography : Forms chain-like structures via O–H···O hydrogen bonds and weak C–H···π interactions .
- Synthesis : Prepared via Diels-Alder reaction between [3-(2-furyl)-2-propenyl]-phenylamine and maleic anhydride .
- Key Differences : The target compound’s bicyclo[3.2.0]heptane and oxazolidine rings may confer greater conformational rigidity compared to the furo-isoindole system.
Oxazolo-Quinoline Carboxylic Acid Derivatives
- Structural Features: Oxazole fused with quinoline and carboxylic acid groups.
- Synthesis : Involves condensation reactions and cyclization steps .
- Bioactivity : Demonstrated antitumor and antibacterial properties.
- Key Differences: The target compound’s β-lactamase inhibitory mechanism diverges from the direct antimicrobial action of oxazolo-quinolines.
Comparative Data Table
Research Findings and Implications
- Structural Complexity : The target compound’s multi-ring system and substituents likely enhance β-lactamase binding and resistance to enzymatic hydrolysis compared to CA .
- Synergy with Antibiotics : Similar to CA, it may potentiate β-lactam antibiotics like Ampicillin by inhibiting resistance mechanisms .
- Synthetic Challenges : Its synthesis likely requires advanced regioselective steps, akin to biosynthetic pathways for CA or Diels-Alder reactions for furo-isoindoles .
Biologische Aktivität
The compound (2R,4R,Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-((2R,5R,Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxazolidine-4-carboxylic acid , commonly referred to as a clavulanic acid dimer impurity, is a complex organic molecule with significant implications in medicinal chemistry, particularly as a beta-lactamase inhibitor. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 398.32 g/mol. The stereochemistry at the 2R and 4R positions contributes to its biological properties, particularly its interaction with bacterial enzymes. The compound features multiple functional groups including carboxylic acids and oxazolidine structures that enhance its pharmacological profile.
Antimicrobial Properties
The primary biological activity of this compound is its role as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics (e.g., penicillins). By inhibiting these enzymes, the compound enhances the efficacy of antibiotics such as amoxicillin.
Research indicates that the compound exhibits significant antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Pseudomonas aeruginosa | 6.25 μg/mL | Not specified |
| Staphylococcus aureus (MRSA) | 12.5 μg/mL | Not specified |
| Enterococcus faecium (VRE) | 12.5 μg/mL | Not specified |
| Candida stellatoidea | 27 μg/mL | Not specified |
These findings highlight the compound's potential as a therapeutic agent against resistant bacterial strains .
The mechanism by which this compound exerts its antibacterial effects involves the inhibition of beta-lactamase enzymes. This inhibition allows beta-lactam antibiotics to remain effective against bacteria that would otherwise degrade them. The structural features of the compound facilitate binding to the active site of these enzymes, preventing their action.
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies:
- Nucleophilic Addition : Involves the reaction of substituted amines with carbamoylbenzoic acid derivatives.
- Cyclization Reactions : Formation of oxazolidine rings via cyclization processes involving carboxylic acids and amines.
- Dimerization : Linking two clavulanic acid moieties through chemical reactions that maintain their functional integrity.
Each method presents advantages in terms of yield and purity, which are critical for pharmaceutical applications .
Study on Antibiotic Efficacy
A study conducted on the efficacy of various dicarboxylic acid analogues demonstrated that compounds similar to our target showed promising results against multi-drug resistant strains, reinforcing the importance of developing new inhibitors in antibiotic therapy .
Interaction Studies
Further interaction studies are essential to elucidate how this compound affects biological systems at the molecular level. These studies help understand its pharmacodynamics and pharmacokinetics, which are crucial for drug development .
Q & A
Q. What are the key challenges in synthesizing this compound, and what coupling agents are effective for its bicyclic β-lactam-oxazolidine hybrid structure?
The synthesis requires precise stereochemical control due to the bicyclic β-lactam and oxazolidine moieties. A method involving EDCI/HOBT-mediated coupling of activated carboxylates (e.g., Boc-protected intermediates) with amines, followed by TFA-mediated deprotection, has been employed for analogous thiazolidine-4-carboxylic acid derivatives. Reaction times (6–15 hours) and solvent systems (CH₂Cl₂ with Et₃N) are critical for yield optimization .
Q. Which analytical techniques are prioritized for confirming the stereochemistry and functional groups of this compound?
- ¹H NMR : Essential for verifying stereochemistry (e.g., coupling constants for Z/E configurations of hydroxyethylidene groups) and monitoring deprotection steps (e.g., Boc group removal) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for detecting carboxylate anions or potassium adducts (e.g., observed for similar bicyclic β-lactams with m/z ~602) .
Q. How can researchers ensure purity during column chromatography for this hydrophilic compound?
Use gradient elution with polar solvents (e.g., ethyl acetate/hexane → methanol/CH₂Cl₂) to resolve hydrophilic intermediates. For final purification, reversed-phase HPLC with a mobile phase of methanol/water (pH 5.5 adjusted with phosphoric acid) and tetrabutylammonium hydroxide is recommended for similar carboxylates .
Advanced Research Questions
Q. What experimental design strategies optimize reaction yields for derivatives with variable substituents (e.g., hydroxyethylidene vs. acetyl groups)?
Apply Bayesian optimization or heuristic algorithms to screen reaction parameters (temperature, stoichiometry, solvent polarity). For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable rapid testing of oxidizing agents for hydroxyethylidene group formation while minimizing degradation .
Q. How do stereoelectronic effects of the bicyclic β-lactam moiety influence reactivity in nucleophilic acyl substitution reactions?
The strained β-lactam ring increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. However, the 4-oxa-1-azabicyclo[3.2.0]heptane system imposes steric hindrance, requiring bulky bases (e.g., DIPEA) to stabilize transition states. Computational modeling (DFT) of charge distribution and steric maps is advised to predict reactivity .
Q. What contradictions exist in reported synthetic yields for similar oxazolidine-carboxylic acid derivatives, and how can they be resolved?
Discrepancies arise from substituent-dependent steric effects. For instance, hexadecylamide derivatives achieve ~76% yield due to enhanced lipophilicity, while polar acetylated analogs drop to ~40% . Systematic DoE (Design of Experiments) with variables like amine nucleophilicity and solvent dielectric constant can clarify these trends .
Q. How does the Z-configuration of the hydroxyethylidene group impact stability under physiological conditions?
The Z-configuration increases susceptibility to hydrolysis compared to E-isomers. Accelerated stability studies (pH 7.4 buffer, 37°C) with LC-MS monitoring are critical. For analogs, Z-configured hydroxyethylidene groups showed 50% degradation within 24 hours, necessitating prodrug strategies .
Q. What methodologies validate the biological relevance of this compound’s β-lactamase resistance profile?
Use enzyme inhibition assays with purified β-lactamases (e.g., TEM-1, SHV-1) and MIC testing against β-lactamase-producing pathogens. The 4-oxa substitution in the bicyclic core may reduce hydrolysis rates, as seen in similar 4-thia-1-azabicycloheptanes .
Methodological Notes
- Stereochemical Analysis : Compare experimental NMR data (e.g., vicinal coupling constants) with computed spectra from quantum mechanical tools like Gaussian .
- Yield Optimization : Use response surface modeling (RSM) to identify critical parameters (e.g., molar ratio of EDCI/HOBT) for scalable synthesis .
- Stability Testing : Store lyophilized samples at -20°C under argon to prevent carboxylate group decarboxylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
